molecular formula C10H19N2O B2793730 tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate CAS No. 871014-28-7

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate

Cat. No.: B2793730
CAS No.: 871014-28-7
M. Wt: 183.275
InChI Key: BUXDZYZLGWZRGU-DTORHVGOSA-N
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Description

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate: is an organic compound with the molecular formula C11H22N2O2 It is a derivative of carbamic acid and features a tert-butyl group attached to a cyclobutyl ring, which is further substituted with an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method includes the use of tert-butyl carbamate and 3-(aminomethyl)cyclobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate is unique due to its cyclobutyl ring, which imparts rigidity and specific steric properties. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other carbamate derivatives .

Properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDLXPYQWYTZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599998
Record name tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130369-10-7
Record name tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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